molecular formula C20H15NO3S B2363521 N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034442-28-7

N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2363521
CAS No.: 2034442-28-7
M. Wt: 349.4
InChI Key: JNMMKLSFKICOFY-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that features a combination of furan and thiophene rings attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran and thiophene intermediates, followed by their coupling to the benzamide core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenylbenzo[b]thiophen-2-yl)benzamide: Shares a similar benzamide core but with different substituents.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-based compound with applications in organic electronics.

    N-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-yl)-3-nitro-N-p-tolyl-benzamide: Another thiophene derivative with distinct functional groups.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is unique due to its combination of bifuran and thiophene rings, which impart specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in both scientific research and industrial contexts.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c22-20(15-3-1-14(2-4-15)17-8-10-25-13-17)21-11-18-5-6-19(24-18)16-7-9-23-12-16/h1-10,12-13H,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMMKLSFKICOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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